Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Overview
Description
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a chemical compound with the molecular formula C13H17NO4S and a molecular weight of 283.34 g/mol . It is a derivative of isoquinoline, a bicyclic compound that is widely studied for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride and a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methyl derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a building block for various chemical products.
Mechanism of Action
The mechanism of action of Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Methyl 2-(2-chlorosulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Methyl 2-(2-bromosulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Uniqueness
Methyl 2-(2-methanesulfonyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern on the isoquinoline core. The presence of the methanesulfonyl group imparts distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-(2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-13(15)9-12-11-6-4-3-5-10(11)7-8-14(12)19(2,16)17/h3-6,12H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJGJCXKMPOJGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2=CC=CC=C2CCN1S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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